molecular formula C21H23BrN2O2 B2742495 3-(2-bromophenyl)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)propanamide CAS No. 1448070-81-2

3-(2-bromophenyl)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)propanamide

Cat. No. B2742495
CAS RN: 1448070-81-2
M. Wt: 415.331
InChI Key: OOKZFGMQDOUGRP-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)propanamide is a chemical compound that belongs to the class of amides. It is also known as BMS-986165 and is a selective inhibitor of TYK2 and JAK1 kinases. The compound has been studied extensively for its potential therapeutic applications in various autoimmune and inflammatory diseases.

Scientific Research Applications

Comprehensive Analysis of “3-(2-Bromophenyl)-N-(4-Methyl-3-(2-Oxopiperidin-1-Yl)Phenyl)Propanamide”

The compound “3-(2-bromophenyl)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)propanamide” is a structurally complex molecule that may have various applications in scientific research. While specific applications for this exact compound are not readily available in the public domain, we can infer potential uses by examining the applications of similar propanamide derivatives and related structures. Below is a comprehensive analysis focusing on six unique applications, each within its own detailed section.

Multicomponent Reactions (MCRs): Propanamide derivatives are often utilized in MCRs due to their versatile reactivity and ability to form complex heterocyclic structures . This compound, with its bromophenyl and oxopiperidinyl groups, could potentially serve as a precursor in MCRs to synthesize new heterocycles with potential biological and pharmaceutical activities.

Chiral Separation Techniques: The chiral nature of propanamide derivatives makes them suitable candidates for enantiomeric separation studies . This compound could be used to explore new chiral stationary phases or to develop supercritical fluid chromatography methods, enhancing the purification of enantiomers in drug discovery.

Peptide Mimetics: Given the amide linkage in propanamide derivatives, they can mimic peptide bonds found in proteins . This compound could be explored for the design of peptide mimetics, which are valuable in studying protein-protein interactions and developing therapeutic agents.

Material Science: The bromophenyl group in the compound suggests potential utility in material science, particularly in the creation of novel polymers or as a modifier for existing materials to enhance properties like thermal stability or electrical conductivity.

Catalysis: The structural complexity and potential for multiple reactive sites on this compound indicate possible use as a catalyst or a ligand for catalytic processes. It could be involved in asymmetric synthesis or used to influence reaction pathways in organic transformations.

Biological Activity Screening: Compounds with indole and propanamide structures have been associated with various biological activities . This compound could be screened against a library of biological targets to identify potential therapeutic applications, such as anti-inflammatory or immunosuppressive agents.

properties

IUPAC Name

3-(2-bromophenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN2O2/c1-15-9-11-17(14-19(15)24-13-5-4-8-21(24)26)23-20(25)12-10-16-6-2-3-7-18(16)22/h2-3,6-7,9,11,14H,4-5,8,10,12-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKZFGMQDOUGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC2=CC=CC=C2Br)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromophenyl)-N-[4-methyl-3-(2-oxopiperidin-1-YL)phenyl]propanamide

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